N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
Description
N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine is a bicyclic amine derivative featuring a 3,4,5,6-tetrahydro-[2,3'-bipyridin] scaffold with an N-propyl substituent at the 2'-amine position. The propyl group likely enhances lipophilicity compared to shorter-chain alkyl substituents, which may influence bioavailability and metabolic stability.
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-propyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H19N3/c1-2-8-15-13-11(6-5-10-16-13)12-7-3-4-9-14-12/h5-6,10H,2-4,7-9H2,1H3,(H,15,16) |
InChI Key |
UKJXFMJDRTYTQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C2=NCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the reduction of a precursor bipyridine compound followed by alkylation. One common method is the reductive amination of 3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-one with propylamine under hydrogenation conditions using a catalyst such as Raney nickel . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with catalysts like Raney nickel or palladium on carbon.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-one.
Reduction: Fully saturated bipyridine derivatives.
Substitution: Various N-substituted bipyridine derivatives.
Scientific Research Applications
N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
The primary distinction among these analogs lies in the alkyl substituents on the amine group:
- N-Methyl derivative : Methyl group ().
- N-Ethyl-N-methyl derivative : Ethyl and methyl groups ().
- N-Propyl derivative : Propyl group (hypothesized based on naming conventions).
The increasing alkyl chain length (methyl → ethyl → propyl) correlates with greater molecular weight and lipophilicity, which can affect membrane permeability and interactions with hydrophobic binding pockets in biological targets.
Physicochemical Properties
The N-propyl analog is expected to have a higher molecular weight (~230–250 g/mol) than the ethyl-methyl derivative. Perampanel, a structurally complex bipyridinone, demonstrates how functional group additions (e.g., benzodioxin, cyanophenyl) drastically alter properties .
Pharmacological Activity
- Perampanel : A clinically approved AMPA-type glutamate receptor antagonist used in epilepsy treatment .
- The propyl variant’s extended alkyl chain may enhance receptor binding affinity or selectivity.
Research Findings and Discussion
- Synthetic challenges : N-Alkyl derivatives require precise control during hydrogenation and amine alkylation to avoid byproducts .
- Structure-activity relationships (SAR) : Increasing alkyl chain length may improve blood-brain barrier penetration but could also elevate hepatotoxicity risks.
- Safety vs. efficacy : While Perampanel’s complex structure enhances potency, simpler analogs like N-propyl derivatives offer easier synthesis and modification .
Biological Activity
N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine (referred to as NPTB) is a bicyclic amine compound notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
NPTB is characterized by a tetrahydro-bipyridine structure with a propyl group attached to the nitrogen atom. This structural configuration enhances its electron-donating ability, making it a candidate for various biological applications. The bipyridine core allows for interactions with biological targets such as enzymes and receptors.
| Property | Description |
|---|---|
| Chemical Formula | CHN |
| Molecular Weight | 192.27 g/mol |
| CAS Number | 1352530-40-5 |
| Structural Features | Bicyclic amine with a propyl substituent |
Antimicrobial Activity
Research indicates that NPTB exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. The mechanism typically involves interference with bacterial cell wall synthesis or enzymatic activity essential for bacterial survival. For instance, studies have demonstrated that NPTB can act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial proliferation.
Anticancer Activity
NPTB has also been investigated for its anticancer properties. A study highlighted its potential to induce apoptosis in cancer cell lines through several mechanisms:
- Cell Cycle Arrest: NPTB has been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
- Apoptosis Induction: It triggers apoptotic pathways leading to DNA fragmentation and cell death.
- Enzyme Inhibition: The compound has shown significant inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .
The biological activity of NPTB can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: NPTB binds to the active sites of certain enzymes, blocking substrate access and disrupting normal biological processes.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Study 1: Anticancer Efficacy
A study evaluated the effects of NPTB on HCT116 colorectal cancer cells. The findings revealed that treatment with NPTB resulted in:
- Significant reduction in cell viability.
- Induction of apoptosis as evidenced by increased DNA fragmentation.
- Cell cycle arrest at the G2/M phase.
These results suggest that NPTB could be a promising candidate for further development in cancer therapeutics .
Study 2: Antimicrobial Assessment
In another investigation, NPTB was tested against several pathogenic bacteria. The results indicated:
- Effective inhibition against Gram-positive and Gram-negative bacteria.
- A dose-dependent response where higher concentrations led to greater antimicrobial activity.
This underscores the potential application of NPTB in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
